7-Phenyl-pteridin-4-ol
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Overview
Description
7-Phenyl-pteridin-4-ol is a heterocyclic compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol It is characterized by a pteridine ring system substituted with a phenyl group at the 7-position and a hydroxyl group at the 4-position
Preparation Methods
The synthesis of 7-Phenyl-pteridin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 2,4,5-triaminopyrimidine with benzaldehyde, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Phenyl-pteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pteridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Phenyl-pteridin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving pteridines.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-pteridin-4-ol involves its interaction with specific molecular targets, such as enzymes in the pteridine pathway. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to the modulation of biological pathways and has potential therapeutic implications .
Comparison with Similar Compounds
7-Phenyl-pteridin-4-ol can be compared with other pteridine derivatives, such as:
7-Methyl-pteridin-4-ol: Similar structure but with a methyl group instead of a phenyl group.
7-Phenyl-pteridin-2-ol: Differing in the position of the hydroxyl group.
Tetrahydrobiopterin: A naturally occurring pteridine involved in enzymatic reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-phenyl-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVXHVRRKILEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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